3,4-Diaminotoluene-d6

Übersicht

Beschreibung

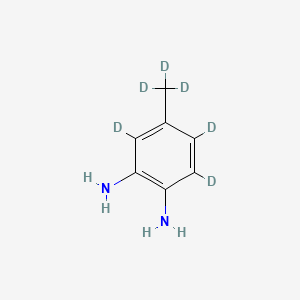

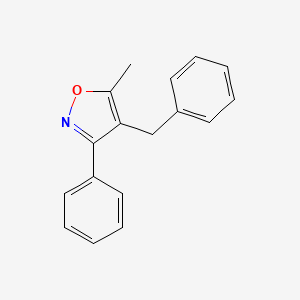

3,4-Diaminotoluene-d6 is a deuterated form of 3,4-diaminotoluene, an organic compound with the formula (CH3)C6H3(NH2)2. This compound is a derivative of toluene, where two amino groups are substituted at the 3rd and 4th positions of the benzene ring. The deuterated form, this compound, is used in various scientific research applications due to its unique properties, including its stability and isotopic labeling, which makes it useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Wirkmechanismus

Target of Action

3,4-Diaminotoluene-d6, also known as 3,4-DAT, is an organic compound primarily used as a coreactant or raw material in the production of dyes, corrosion inhibitors, and rubber antioxidants . Its specific chemical properties and versatility make it essential in various industrial applications .

Mode of Action

For instance, it neutralizes acids in exothermic reactions to form salts plus water . It may also be incompatible with certain substances such as isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Biochemical Pathways

It has been observed that this compound exhibits promising capacity in treating aniline and 3,4-diaminotoluene as representative amine organic contaminants . The removal reaction involves multiple diffusion driving forces and micro-mechanisms .

Pharmacokinetics

It is known that 3,4-dat is a solid substance with a boiling point of 155-156 °c/18 mmhg and a melting point of 87-89 °c .

Result of Action

It is known to be toxic by ingestion and inhalation and can cause irritation to the skin and eyes . When heated to high temperatures, it decomposes to emit toxic oxides of nitrogen .

Action Environment

The action, efficacy, and stability of 3,4-DAT can be influenced by various environmental factors. For instance, it is insoluble in water , which could affect its distribution and action in aquatic environments. Furthermore, it can react with strong reducing agents, such as hydrides, to generate flammable gaseous hydrogen .

Biochemische Analyse

Biochemical Properties

It is known that 3,4-Diaminotoluene, a related compound, can participate in various biochemical reactions

Cellular Effects

The cellular effects of 3,4-Diaminotoluene-d6 are not well studied. It is known that 3,4-Diaminotoluene can cause genetic defects and is harmful if swallowed . It can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that 3,4-Diaminotoluene can form complexes with various metals such as Mn, Fe, Co, Ni, Cu, and Zn . This suggests that this compound may also have the ability to bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that 3,4-Diaminotoluene exhibits fluorescence intensity, indicating that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. It is known that 3,4-Diaminotoluene can cause serious side effects in humans, suggesting that it may also have toxic or adverse effects at high doses in animal models .

Metabolic Pathways

It is known that 3,4-Diaminotoluene can interact with enzymes or cofactors .

Transport and Distribution

It is known that 3,4-Diaminotoluene can be transported and distributed within cells .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well studied. It is known that 3,4-Diaminotoluene can interact with various subcellular structures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diaminotoluene-d6 typically involves the hydrogenation reduction of o-nitro-p-toluidine. The process is carried out under the action of a catalyst and an alcohol solvent. The reaction conditions include a temperature range of 65-85°C and a pressure of 1.0-4.0 MPa. The weight ratio of the solvent to o-nitro-p-toluidine is maintained between 1.5:1 to 3:1 .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar hydrogenation reduction process. The use of efficient catalysts and optimized reaction conditions ensures high purity (99.5%) and yield (96%-97%) of the final product. This method is preferred over traditional sodium sulfide and ferrous powder reduction processes due to its shorter synthesis route, reduced wastewater generation, and stable product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Diaminotoluene-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form corresponding amines.

Substitution: The amino groups can participate in substitution reactions, forming derivatives such as Schiff bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is commonly used.

Substitution: Reagents like salicylaldehyde are used to form Schiff bases.

Major Products

Oxidation: Quinones

Reduction: Amines

Substitution: Schiff bases and other derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Diaminotoluene-d6 is widely used in scientific research due to its unique properties:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and polymers.

Biology: The compound is used in labeling studies to track biological processes.

Medicine: It is used in the development of pharmaceuticals and diagnostic agents.

Industry: The compound is used in the production of polyurethane foams and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-Diaminotoluene

- 4-Methyl-o-phenylenediamine

- 4-Nitro-o-phenylenediamine

- 4,5-Dimethyl-1,2-phenylenediamine

- 3,3′-Diaminobenzidine

Uniqueness

3,4-Diaminotoluene-d6 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the stability and provides distinct spectroscopic signatures, making it valuable for detailed molecular studies.

Eigenschaften

IUPAC Name |

3,4,6-trideuterio-5-(trideuteriomethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3/i1D3,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRGLKZMKWPMOH-RLTMCGQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])N)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

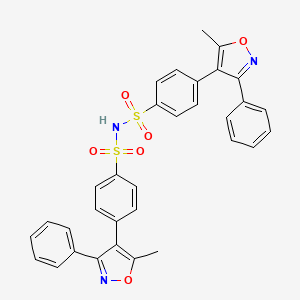

![(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B588102.png)